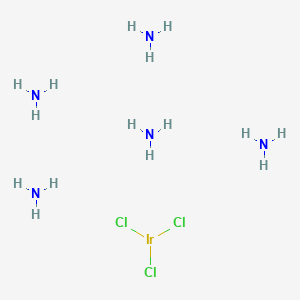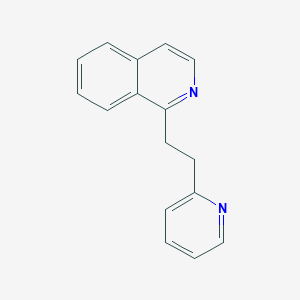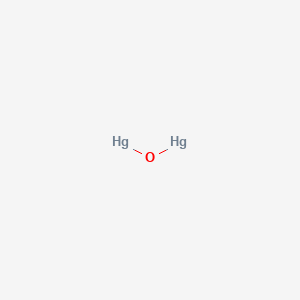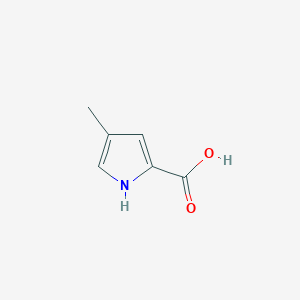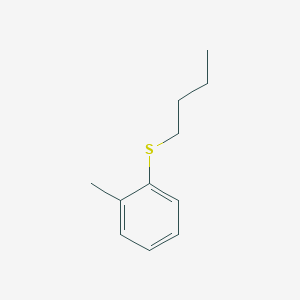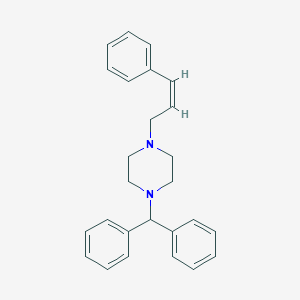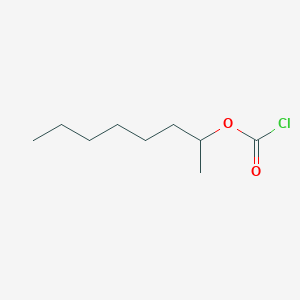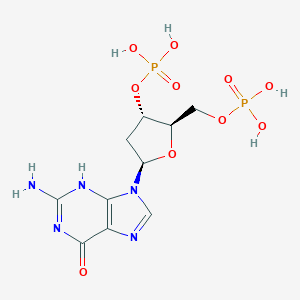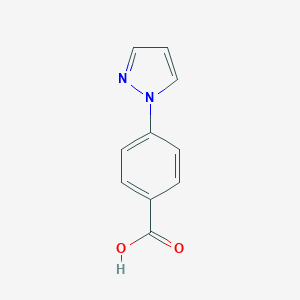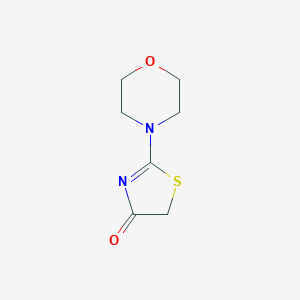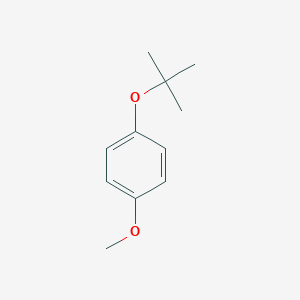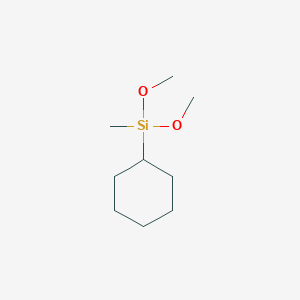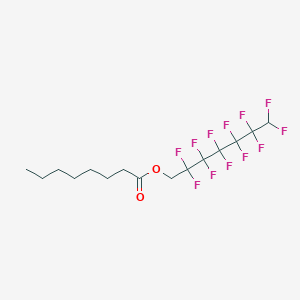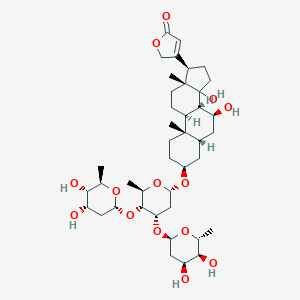
7-Hydroxydigitoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxydigitoxin is a cardiac glycoside that is extracted from the leaves of the Digitalis purpurea plant. This compound has been widely studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. In
Mecanismo De Acción
The mechanism of action of 7-Hydroxydigitoxin involves the inhibition of the Na+/K+ ATPase pump. This pump is responsible for maintaining the electrochemical gradient across the cell membrane by pumping out sodium ions and pumping in potassium ions. The inhibition of this pump by 7-Hydroxydigitoxin leads to an increase in intracellular sodium levels and a decrease in intracellular potassium levels. This, in turn, leads to an increase in intracellular calcium levels, which results in an increase in cardiac contractility.
Efectos Bioquímicos Y Fisiológicos
In addition to its positive inotropic effect, 7-Hydroxydigitoxin has been shown to have several other biochemical and physiological effects. These include an increase in heart rate, a decrease in peripheral resistance, and an increase in cardiac output. 7-Hydroxydigitoxin has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Hydroxydigitoxin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design and interpret experiments. However, one limitation of using 7-Hydroxydigitoxin is that it is a highly toxic compound and must be handled with care. Additionally, the use of 7-Hydroxydigitoxin in lab experiments may not accurately reflect its effects in vivo, as the concentration used in vitro may not be achievable in vivo.
Direcciones Futuras
There are several future directions for the study of 7-Hydroxydigitoxin. One direction is the development of novel derivatives of 7-Hydroxydigitoxin with improved pharmacological properties. Another direction is the investigation of the anti-inflammatory and anti-fibrotic effects of 7-Hydroxydigitoxin in the treatment of heart failure. Additionally, the use of 7-Hydroxydigitoxin in combination with other drugs, such as beta-blockers, may have synergistic effects in the treatment of heart failure.
Métodos De Síntesis
The synthesis of 7-Hydroxydigitoxin involves the extraction of the compound from the leaves of the Digitalis purpurea plant. The leaves are dried and then ground into a fine powder. The powder is then extracted with a solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques to obtain pure 7-Hydroxydigitoxin.
Aplicaciones Científicas De Investigación
7-Hydroxydigitoxin has been extensively studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. Several studies have shown that 7-Hydroxydigitoxin has a positive inotropic effect, which means that it increases the force of contraction of the heart. This effect is due to the inhibition of the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels and subsequently, an increase in cardiac contractility.
Propiedades
Número CAS |
18810-27-0 |
|---|---|
Nombre del producto |
7-Hydroxydigitoxin |
Fórmula molecular |
C41H64O14 |
Peso molecular |
780.9 g/mol |
Nombre IUPAC |
3-[(3S,5R,7S,8S,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-7,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1 |
Clave InChI |
DQJAXSGRHYCYTQ-KQMLXJBFSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7([C@@H]6[C@H](C[C@@H]5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
Sinónimos |
7 beta-hydroxydigitoxin 7-hydroxydigitoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



